UVI 3003

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

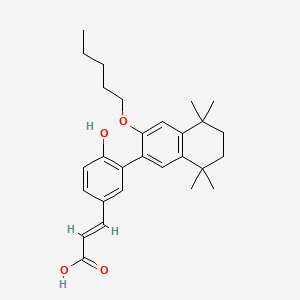

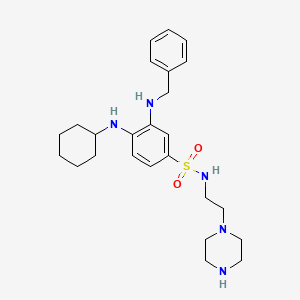

UVI 3003: は、レチノイドX受容体(RXR)の非常に選択的なアンタゴニストです。 RXRへの強力な結合親和性で知られており、さまざまな生物学的プロセスにおけるRXRの役割を研究するための科学研究で広く使用されています 。 この化合物の分子式はC28H36O4で、分子量は436.58 g/molです .

科学的研究の応用

Chemistry: UVI 3003 is used to study the structural dynamics of RXR and its role in various chemical processes. It helps in understanding the interaction of RXR with other molecules and its impact on chemical reactions .

Biology: In biological research, this compound is used to investigate the role of RXR in cellular processes, including cell proliferation, differentiation, and apoptosis. It is also used to study the effects of RXR antagonism on various biological pathways .

Medicine: It is used to explore therapeutic targets and develop new treatments for conditions such as cancer and metabolic disorders .

Industry: In the industrial sector, this compound is used as a chemical stabilizer to enhance the durability of polymers exposed to ultraviolet light. It helps in preventing the photodegradation of plastics used in various outdoor applications .

作用機序

UVI 3003は、レチノイドX受容体(RXR)に結合してその活性を阻害することで効果を発揮します。 RXRは、他の核受容体とヘテロダイマーを形成することによって遺伝子発現を調節する核受容体です。 RXRをアンタゴナイズすることにより、this compoundはRXRの正常な機能を阻害し、遺伝子発現と細胞プロセスにおける変化につながります .

生化学分析

Biochemical Properties

UVI 3003 has been shown to inhibit the activity of RXRα in Cos7 cells, with IC50 values of 0.22 and 0.24 μM for Xenopus and human RXRα, respectively . This suggests that this compound interacts with RXRα, a nuclear receptor that plays a crucial role in regulating gene expression .

Cellular Effects

In cellular studies, this compound has been found to influence various cellular processes. For instance, it has been reported to inhibit the activity of RXRα in Cos7 cells . Additionally, it has been shown to affect the proliferation rate of extraocular muscles (EOM)-derived or LEG-derived EECD34 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of RXRα . This interaction can lead to changes in gene expression, as RXRα is a nuclear receptor that regulates gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects on RXRα activity can be observed in Cos7 cells .

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been shown to vary with different dosages . For instance, systemic application of this compound (1 mM, i.p.) induced opposite effects in sleep, sleep homeostasis, neurochemicals levels, and c-Fos and NeuN activity .

Metabolic Pathways

Given its role as an RXRα antagonist, it is likely that it interacts with enzymes or cofactors involved in RXRα-regulated pathways .

Subcellular Localization

As an RXRα antagonist, it is likely to be found in the nucleus where RXRα is located .

準備方法

合成経路と反応条件: UVI 3003は、ナフタレン誘導体の形成を含む一連の化学反応によって合成されます。 . 反応条件には、通常、有機溶媒と触媒を使用して目的の生成物の形成を促進することが含まれます。

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、多くの場合99%を超える高純度レベルを達成するための複数の精製工程が含まれます .

化学反応の分析

反応の種類: UVI 3003は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: this compoundは、還元誘導体を形成するために還元することができますが、これはそれほど一般的ではありません。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。

主な生成物: これらの反応から形成される主な生成物には、さらなる研究開発に使用できるthis compoundのさまざまな誘導体が含まれます .

科学研究への応用

化学: this compoundは、RXRの構造ダイナミクスとそのさまざまな化学プロセスにおける役割を研究するために使用されます。 これは、RXRと他の分子の相互作用とその化学反応への影響を理解するのに役立ちます .

生物学: 生物学的調査では、this compoundは、細胞増殖、分化、アポトーシスを含む細胞プロセスにおけるRXRの役割を調査するために使用されます。 これは、さまざまな生物学的経路におけるRXRアンタゴニズムの影響を研究するためにも使用されます .

医学: これは、治療標的を探求し、癌や代謝性疾患などの疾患に対する新しい治療法を開発するために使用されます .

産業: 産業部門では、this compoundは、紫外線にさらされたポリマーの耐久性を向上させるための化学安定剤として使用されます。 これは、さまざまな屋外用途で使用されるプラスチックの光分解を防ぐのに役立ちます .

類似化合物との比較

類似化合物:

ベクサロテン: 皮膚T細胞リンパ腫の治療に使用されるRXRアゴニスト。

9-シス-レチノイン酸: RXRの天然リガンドであり、アゴニストとして作用します。

UVI 2112: UVI 3003と同様の結合特性を持つ別のRXRアンタゴニスト.

ユニークさ: this compoundは、RXRに対する高い選択性と強力な結合親和性によってユニークです。 他のRXRアンタゴニストとは異なり、this compoundは重水素交換に対するより大きな保護を提供し、RXRタンパク質のより制限されたコンフォメーションを示唆しています 。 これにより、さまざまな生物学的プロセスにおけるRXRの構造ダイナミクスと機能的役割を研究するための貴重なツールとなります。

特性

CAS番号 |

847239-17-2 |

|---|---|

分子式 |

C28H36O4 |

分子量 |

436.6 g/mol |

IUPAC名 |

3-[4-hydroxy-3-(5,5,8,8-tetramethyl-3-pentoxy-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C28H36O4/c1-6-7-8-15-32-25-18-23-22(27(2,3)13-14-28(23,4)5)17-21(25)20-16-19(9-11-24(20)29)10-12-26(30)31/h9-12,16-18,29H,6-8,13-15H2,1-5H3,(H,30,31) |

InChIキー |

APJSHECCIRQQDV-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

異性体SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C |

正規SMILES |

CCCCCOC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

UVI3003, UVI 3003, UVI-3003 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)

![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)